An In-depth Technical Guide to N-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS 59856-06-3)
An In-depth Technical Guide to N-(2,3-Dihydro-1H-inden-5-yl)acetamide (CAS 59856-06-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a chemical compound featuring a fused bicyclic indane moiety linked to an acetamide group. While specific research on this particular molecule is limited, its structural components are present in numerous biologically active compounds, suggesting its potential as a scaffold in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of its potential biological significance based on related structures.
Chemical Identity and Physicochemical Properties
N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a crystalline solid. Its core structure consists of a benzene ring fused to a cyclopentane ring, forming the 2,3-dihydro-1H-indene (indan) system. An acetamide group is attached at the 5-position of the indan ring.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | |
| Molecular Weight | 175.23 g/mol | |
| IUPAC Name | N-(2,3-dihydro-1H-inden-5-yl)acetamide | |
| CAS Number | 59856-06-3 | |
| Appearance | White Solid | |
| Purity | Typically >95% | |
| Storage | Room Temperature |
Synthesis Protocol: N-Acetylation of 5-Aminoindan
The most direct and widely applicable method for the synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide is the N-acetylation of the corresponding primary amine, 5-aminoindan. This reaction involves the nucleophilic attack of the amino group on an acetylating agent. A general, robust protocol is provided below, which can be adapted based on available reagents and desired scale.
Underlying Principles
The lone pair of electrons on the nitrogen atom of the amino group in 5-aminoindan acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). In the case of acetyl chloride, a base is required to neutralize the HCl byproduct. With acetic anhydride, the reaction can often be performed without a base, although one may be used to accelerate the reaction. The use of a catalyst like iodine can also promote the reaction under mild conditions.
Experimental Workflow
Detailed Step-by-Step Methodology
Materials:
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5-Aminoindan
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Acetic anhydride or Acetyl chloride
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Pyridine or Triethylamine (if using acetyl chloride)
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Dichloromethane (DCM) or Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a round-bottom flask, dissolve 5-aminoindan (1.0 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.
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Addition of Acetylating Agent:
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Using Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution at room temperature.
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Using Acetyl Chloride: Cool the solution to 0 °C in an ice bath. Add a base such as pyridine or triethylamine (1.2 equivalents), followed by the dropwise addition of acetyl chloride (1.1 equivalents).
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Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up:
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Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.
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Combine the organic layers and wash sequentially with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure N-(2,3-Dihydro-1H-inden-5-yl)acetamide.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Protocol for ¹H and ¹³C NMR:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.
Expected Spectral Features:
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¹H NMR:
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A singlet for the methyl protons of the acetyl group.
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Signals for the aliphatic protons of the indan ring system.
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Aromatic protons on the benzene ring.
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A broad singlet for the amide N-H proton.
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¹³C NMR:
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A signal for the carbonyl carbon of the amide.
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A signal for the methyl carbon of the acetyl group.
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Signals for the aliphatic carbons of the indan ring.
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Signals for the aromatic carbons.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol for High-Resolution Mass Spectrometry (HRMS):
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.
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Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it to the calculated theoretical mass.
Expected Result: The experimental exact mass should be within a few ppm of the calculated mass for C₁₁H₁₄NO⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:
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Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
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Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected Characteristic Absorption Bands:
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N-H stretch: Around 3300 cm⁻¹ (amide)
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C-H stretch (aromatic and aliphatic): Around 3100-2850 cm⁻¹
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C=O stretch (amide): Around 1660 cm⁻¹
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N-H bend (amide): Around 1550 cm⁻¹
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C=C stretch (aromatic): Around 1600-1450 cm⁻¹
Potential Biological Significance and Applications
While no specific biological activity has been reported for N-(2,3-Dihydro-1H-inden-5-yl)acetamide, the indane and acetamide moieties are found in a variety of pharmacologically active molecules. This suggests that the title compound could serve as a valuable building block or lead compound in drug discovery programs.
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Anticancer Activity: Many indole and indane derivatives have been investigated for their antiproliferative effects against various cancer cell lines. For instance, certain acetamide derivatives have been shown to inhibit tubulin polymerization, a key process in cell division[1].
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Anti-inflammatory Effects: The acetamide scaffold is present in compounds with anti-inflammatory properties. Some derivatives have been shown to inhibit inflammatory mediators[2].
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Central Nervous System (CNS) Activity: The indane moiety is a component of several CNS-active drugs. Derivatives of acetamide have also been explored for their anticonvulsant properties[3].
Given these precedents, N-(2,3-Dihydro-1H-inden-5-yl)acetamide represents a starting point for the synthesis of novel compound libraries for screening against a range of biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling N-(2,3-Dihydro-1H-inden-5-yl)acetamide.
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General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Toxicology: While specific toxicological data for this compound is not available, some acetamides are suspected of causing cancer[4]. Therefore, it should be handled with care as a potentially hazardous substance.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a readily synthesizable compound with a chemical scaffold that is of interest in medicinal chemistry. This guide provides the necessary protocols for its preparation and characterization, laying the groundwork for further investigation into its potential biological activities. The structural motifs present in this molecule suggest that it could be a valuable starting point for the development of new therapeutic agents in areas such as oncology, inflammation, and neurology.
References
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Ren, A., Wei, W., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Advance Article. [Link]
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Bhor, R. J., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583823, N-(2,3-Dihydro-1H-inden-5-yl)acetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 302326, N-(2,3-dihydro-1H-inden-1-yl)acetamide. Retrieved from [Link]
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Carratù, M. R., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2036. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s238-s251. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2016). Synthesis of 5-Indanyl Methacrylate Using Methacryloyl Chloride and Its Characterisation Studies. International Journal of Pharmaceutical Sciences Review and Research, 38(1), 123-126. [Link]
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MDPI. (2020). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Molecules, 25(24), 5897. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 123-131. [Link]
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